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molecular formula C12H15NO4 B8288256 N-(3-methylbenzyl)-diglycolic acid, monoamide

N-(3-methylbenzyl)-diglycolic acid, monoamide

Cat. No. B8288256
M. Wt: 237.25 g/mol
InChI Key: XBWDTADHPOKTGJ-UHFFFAOYSA-N
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Patent
US05891657

Procedure details

N-(3-methylbenzyl)-diglycolic acid, monoamide was prepared as follows: 2.4 g (0.02 moles) of 3-methylbenzylamine (Aldrich Chemical) was added to 3.0 g (0.026 mole) of diglycolic anhydride (Aldrich) dissolved in 15 mL dioxane. The solution was warmed, with stirring, at 70°-80° C. for 60 min. After cooling slightly, water was added to near the cloud point. After standing 60 minutes at room temperature, the crystals were filtered by suction, washed with water, and air dried. Recrystallized from water-ethanol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].[C:10]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][O:12][CH2:11]1.O>O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH:6][C:14](=[O:15])[CH2:13][O:12][CH2:11][C:10]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CC=1C=C(CN)C=CC1
Name
Quantity
3 g
Type
reactant
Smiles
C1(COCC(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring, at 70°-80° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling slightly
WAIT
Type
WAIT
Details
After standing 60 minutes at room temperature
Duration
60 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtered by suction
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallized from water-ethanol

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC=1C=C(CNC(COCC(=O)O)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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